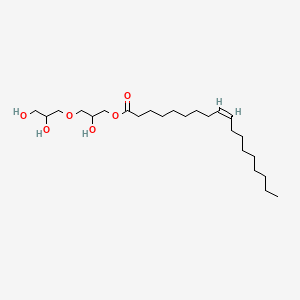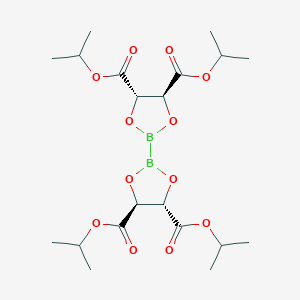
5-Ethyl-3-methylcyclohex-2-enone
Overview
Description
5-Ethyl-3-methylcyclohex-2-enone is an organic compound with the molecular formula C9H14O . It is a derivative of cyclohexenone, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the cyclohexene ring. This compound is a versatile intermediate used in various chemical syntheses, including pharmaceuticals and fragrances .
Synthetic Routes and Reaction Conditions:
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another method includes the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods:
Catalytic Oxidation: Industrially, cyclohexenone derivatives can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Types of Reactions:
Nucleophilic Conjugate Addition: This compound undergoes nucleophilic conjugate addition with organocopper reagents.
Michael Reactions: It participates in Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This compound can also undergo Robinson annulations, a reaction that forms a six-membered ring by combining a ketone and an α,β-unsaturated carbonyl compound.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Bases: Employed in α-bromination and subsequent reactions.
Oxidizing Agents: Such as hydrogen peroxide in catalytic oxidation processes.
Major Products:
Michael Addition Products: Resulting from the addition of nucleophiles to the enone system.
Cyclohexenone Derivatives: Formed through various synthetic routes and reactions.
Scientific Research Applications
5-Ethyl-3-methylcyclohex-2-enone is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methylcyclohex-2-enone involves its reactivity as an enone. The compound’s α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack, leading to various addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler enone without the ethyl and methyl substitutions.
3-Methylcyclohex-2-enone: Similar structure but lacks the ethyl group at the 5-position.
5-Ethylcyclohex-2-enone: Similar structure but lacks the methyl group at the 3-position.
Uniqueness: 5-Ethyl-3-methylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
5-ethyl-3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8-4-7(2)5-9(10)6-8/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULZXXRNQOYNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574845 | |
| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40920-68-1 | |
| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




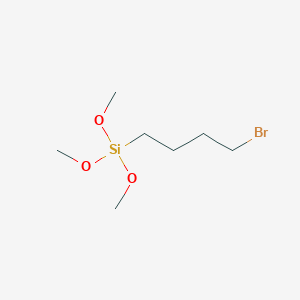
![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)


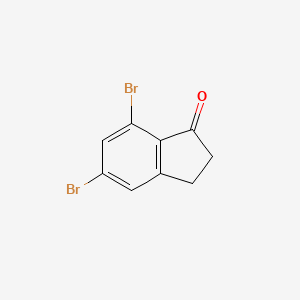
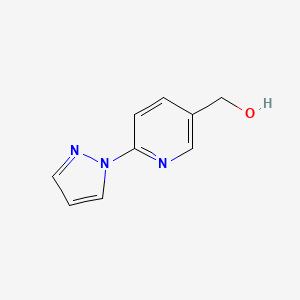
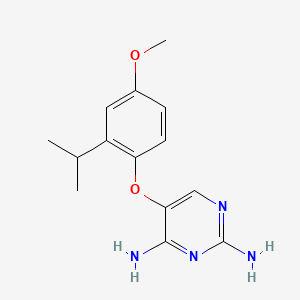
![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)
